molecular formula C14H13FN2O3 B5316911 N~2~-[2-(4-Fluoroanilino)-1-methyl-2-oxoethyl]-2-furamide

N~2~-[2-(4-Fluoroanilino)-1-methyl-2-oxoethyl]-2-furamide

Cat. No.: B5316911
M. Wt: 276.26 g/mol
InChI Key: HCIOHXUIPOJORH-UHFFFAOYSA-N
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Description

N~2~-[2-(4-Fluoroanilino)-1-methyl-2-oxoethyl]-2-furamide is a synthetic organic compound that features a furan ring, a fluoroaniline moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(4-Fluoroanilino)-1-methyl-2-oxoethyl]-2-furamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(4-Fluoroanilino)-1-methyl-2-oxoethyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N~2~-[2-(4-Fluoroanilino)-1-methyl-2-oxoethyl]-2-furamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[2-(4-Fluoroanilino)-1-methyl-2-oxoethyl]-2-furamide involves its interaction with specific molecular targets. The fluoroaniline moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[2-(4-Fluoroanilino)-1-methyl-2-oxoethyl]-2-furamide is unique due to its specific combination of a furan ring, fluoroaniline moiety, and amide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[1-(4-fluoroanilino)-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c1-9(16-14(19)12-3-2-8-20-12)13(18)17-11-6-4-10(15)5-7-11/h2-9H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIOHXUIPOJORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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